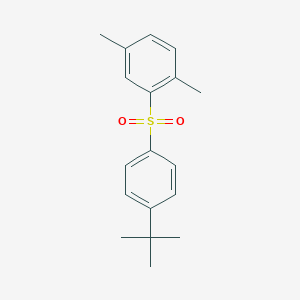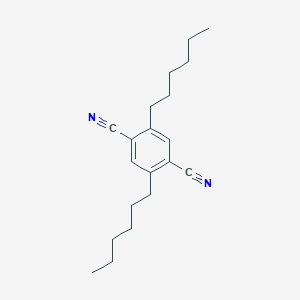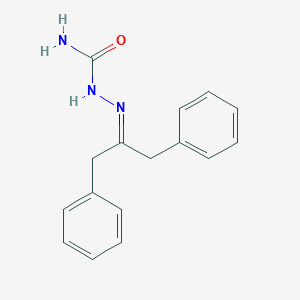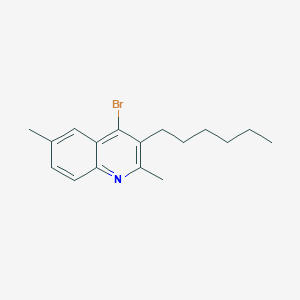![molecular formula C19H15NS4 B296070 N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine, commonly known as DTDP, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
DTDP exerts its effects through a variety of mechanisms, including scavenging of reactive oxygen species, inhibition of pro-inflammatory cytokines, and modulation of cell signaling pathways. DTDP has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. DTDP has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
DTDP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. DTDP has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DTDP has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
DTDP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, and its mechanisms of action are well understood. However, there are also limitations to the use of DTDP in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, its effects can be dose-dependent, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on DTDP. One area of research could focus on the development of new synthesis methods that improve the yield and purity of DTDP. Another area of research could focus on the use of DTDP in animal models to study its effects in vivo. Additionally, further research could be conducted on the potential applications of DTDP in cancer research, as well as its effects on other disease states, such as neurodegenerative diseases.
Synthesemethoden
DTDP can be synthesized through a multi-step process that involves the reaction of 2-phenyldithiole-3-thione with phenylmethylbromide, followed by the reaction of the resulting compound with 2-mercaptoaniline. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to produce high yields of pure DTDP.
Wissenschaftliche Forschungsanwendungen
DTDP has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which can be useful in studying oxidative stress and its effects on cellular function. DTDP has also been shown to have anti-inflammatory properties, which can be useful in studying the immune response and inflammatory diseases. Additionally, DTDP has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C19H15NS4 |
|---|---|
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-N-phenyldithiol-3-imine |
InChI |
InChI=1S/C19H15NS4/c1-3-7-14(8-4-1)18(19-21-11-12-22-19)16-13-17(24-23-16)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI-Schlüssel |
ZOWZDRBQSXSLCY-UHFFFAOYSA-N |
SMILES |
C1CSC(=C(C2=CC=CC=C2)C3=CC(=NC4=CC=CC=C4)SS3)S1 |
Kanonische SMILES |
C1CSC(=C(C2=CC=CC=C2)C3=CC(=NC4=CC=CC=C4)SS3)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)



![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)



![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
